N,O-Bis(trimethylsilyl)acetamide

Overview

Description

N,O-Bis(trimethylsilyl)acetamide is a colorless liquid with a boiling point of 71–73 °C at 35 mmHg . It is highly sensitive to moisture and can be rapidly contaminated with trimethylsilylacetamide and acetamide . This compound is widely used as a silylating agent for the protection of various functional groups, including amines, amides, carboxylic acids, alcohols, enols, and phenols . It is also employed in chromatographic analysis for the preparation of volatile trimethylsilyl derivatives .

Mechanism of Action

Target of Action

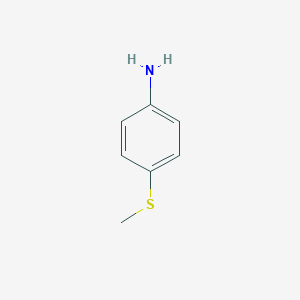

N,O-Bis(trimethylsilyl)acetamide (BSA), also known as Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester, is a powerful silylating agent . Its primary targets are a wide range of acidic functional groups such as non-sterically hindered alcohols, amides, amines, amino acids, carboxylic acids, and enols . These functional groups are prevalent in various biological molecules, making BSA a versatile reagent in biochemical reactions.

Mode of Action

BSA interacts with its targets by readily silylating them . Silylation is a process where a silyl group (SiR3) is introduced to a molecule, replacing a hydrogen atom. This reaction enhances the volatility and thermal stability of the compounds, making them suitable for analysis by gas chromatography .

Biochemical Pathways

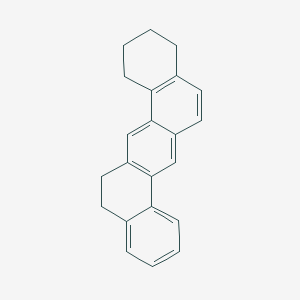

The silylation process affects various biochemical pathways. By modifying the functional groups of biological molecules, BSA can alter their chemical properties and interactions, potentially affecting the downstream biochemical reactions they are involved in . For instance, BSA can be used as a Bronsted base precursor in Tsuji–Trost reactions , which are widely used in organic synthesis .

Result of Action

The primary result of BSA’s action is the formation of silylated derivatives of the target molecules . These derivatives are often more volatile and thermally stable than their parent compounds , which can facilitate their analysis using techniques like gas chromatography .

Action Environment

The efficacy and stability of BSA can be influenced by various environmental factors. For instance, BSA is extremely sensitive to moisture and should be handled under dry conditions . Additionally, the silylating potential of BSA can be increased by using an appropriate polar solvent, or by adding a catalyst . It’s also worth noting that BSA and its byproducts are more volatile than many other silylating reagents, which can cause less chromatographic interference .

Biochemical Analysis

Biochemical Properties

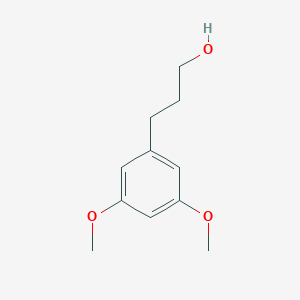

N,O-Bis(trimethylsilyl)acetamide is a powerful silylating agent for the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols . It can also be used as a Bronsted base precursor in Tsuji–Trost reactions . It is often used to convert hydroxyl groups to trimethylsilyl ether groups .

Cellular Effects

It is known to react with polar functional groups such as carboxylic acids, phenols, steroids, amines, alcohols, alkaloids, and amides . This suggests that it could potentially interact with a wide range of biomolecules within cells, influencing their function and behavior.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a silylating agent. It reacts with alcohols to give the corresponding trimethylsilyl ether, together with acetamide as a byproduct . This reaction can be used to protect sensitive functional groups in organic molecules during synthesis .

Temporal Effects in Laboratory Settings

It is known to be sensitive to moisture and can react with solvents containing OH and NH groups . This suggests that its effects could change over time depending on the conditions of the experiment.

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. It is known to be harmful if swallowed and causes burns of eyes, skin, and mucous membranes .

Metabolic Pathways

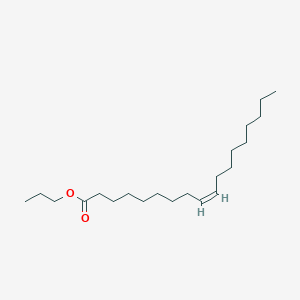

It is known to be used in the derivatization of compounds in analysis to increase their volatility .

Preparation Methods

N,O-Bis(trimethylsilyl)acetamide can be synthesized from acetamide using an excess of triethylamine and chlorotrimethylsilane . The reaction typically involves the following steps:

Reactants: Acetamide, triethylamine, and chlorotrimethylsilane.

Conditions: Room temperature to reflux, 8–15 hours.

Yield: Approximately 80%.

The industrial production of this compound follows a similar synthetic route, ensuring high purity and yield .

Chemical Reactions Analysis

N,O-Bis(trimethylsilyl)acetamide undergoes various chemical reactions, primarily involving silylation. Some key reactions include:

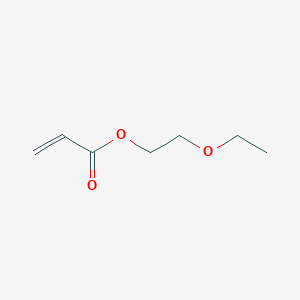

Silylation of Alcohols: Reacts with alcohols to form trimethylsilyl ethers and acetamide as a byproduct.

Protection of Functional Groups: Used to protect amines, amides, carboxylic acids, enols, and phenols.

Bronsted Base Precursor: Acts as a Bronsted base precursor in Tsuji–Trost reactions.

Scientific Research Applications

N,O-Bis(trimethylsilyl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

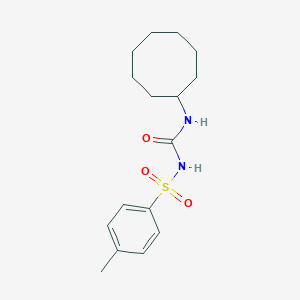

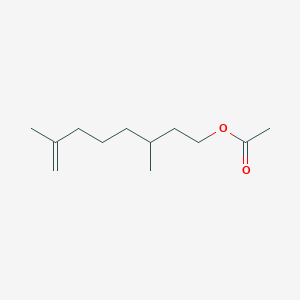

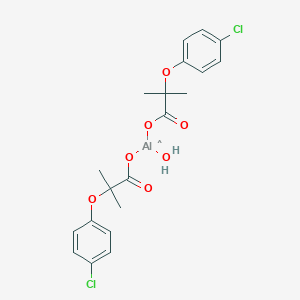

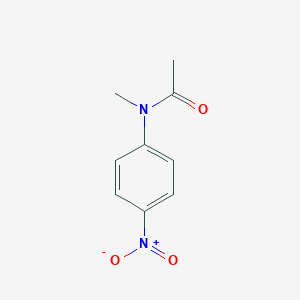

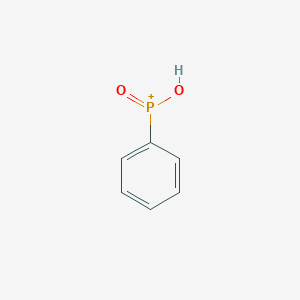

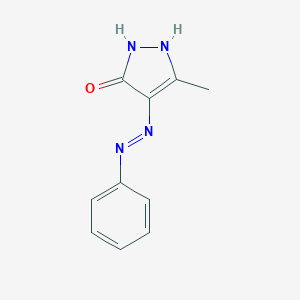

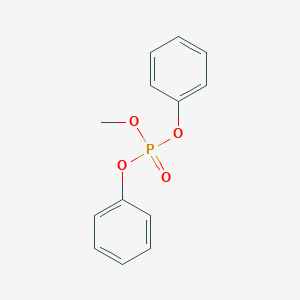

N,O-Bis(trimethylsilyl)acetamide is compared with other silylating agents such as:

N,O-Bis(trimethylsilyl)trifluoroacetamide: Similar in function but contains a trifluoroacetyl group.

Trimethylsilyl trifluoromethanesulfonate: Used for similar silylation reactions but has different reactivity and byproducts.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Another silylating agent with distinct properties.

This compound stands out due to its mild and neutral reaction conditions, making it an attractive alternative to other silylating agents .

Properties

IUPAC Name |

trimethylsilyl N-trimethylsilylethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOVKLKJSOKLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051525 | |

| Record name | N,O-bis(Trimethylsilyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | N,O-Bis(trimethylsilyl)acetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10416-59-8 | |

| Record name | N,O-Bis(trimethylsilyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10416-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,O-bis(Trimethylsilyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl N-trimethylsilylacetamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.